(R)-Boroleu-(+)-pinanediol-hcl
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Overview
Description
®-Boroleu-(+)-pinanediol-hydrochloride is a chiral compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of pinanediol and boroleucine, and it is often used as a chiral ligand or catalyst in various asymmetric synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boroleu-(+)-pinanediol-hydrochloride typically involves the reaction of boroleucine with pinanediol in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired stereochemistry and yield of the product. The reaction is usually carried out under inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Boroleu-(+)-pinanediol-hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
®-Boroleu-(+)-pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in catalytic processes.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out.
Major Products
The major products formed from the reactions of ®-Boroleu-(+)-pinanediol-hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
®-Boroleu-(+)-pinanediol-hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Boroleu-(+)-pinanediol-hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of the target molecule. This selective binding can modulate biochemical pathways and lead to desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Boronic acids: These compounds share the boron-containing functional group and are used in similar applications, such as catalysis and sensing.
Pinanediol derivatives: Other derivatives of pinanediol may have similar structural properties and applications in asymmetric synthesis.
Uniqueness
®-Boroleu-(+)-pinanediol-hydrochloride is unique due to its combination of boroleucine and pinanediol, which imparts specific chiral properties and reactivity. This makes it particularly valuable in applications requiring high stereoselectivity and efficiency.
Properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVZUJBIPFACB-CDVUYJLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677288 |
Source
|
Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779357-85-6 |
Source
|
Record name | (1R)-3-Methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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